4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-
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Overview
Description
4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)- is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
The synthesis of 4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)- typically involves multi-step organic reactions. The synthetic route may include the formation of the indeno and triazolo rings followed by the introduction of the oxazinium moiety. Reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining purity and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It may be investigated for its potential as a drug candidate due to its unique structure and properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures with indeno, triazolo, and oxazinium rings. What sets 4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)- apart is its unique combination of these rings and the specific stereochemistry. This uniqueness can result in different chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H15BClF4N3O |
---|---|
Molecular Weight |
411.6 g/mol |
IUPAC Name |
(1R,9S)-4-(4-chlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride |
InChI |
InChI=1S/C18H15ClN3O.BF3.FH/c19-13-5-7-14(8-6-13)22-11-21-17(20-22)10-23-16-9-12-3-1-2-4-15(12)18(16)21;2-1(3)4;/h1-8,11,16,18H,9-10H2;;1H/q+1;;/p-1/t16-,18+;;/m0../s1 |
InChI Key |
WPOUHUIZTLBIOB-XCRQGQIYSA-M |
Isomeric SMILES |
B(F)(F)F.C1[C@H]2[C@@H](C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=C(C=C5)Cl.[F-] |
Canonical SMILES |
B(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=CC=C(C=C5)Cl.[F-] |
Origin of Product |
United States |
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